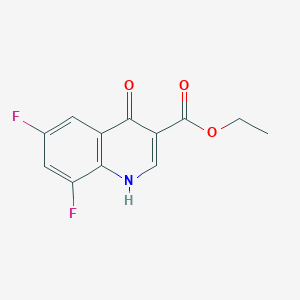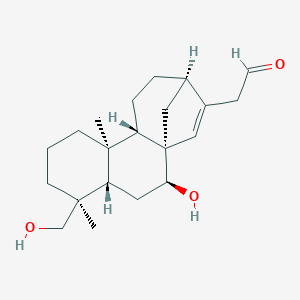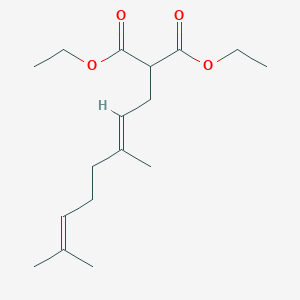
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate, also known as geranyl malonate, is a chemical compound that belongs to the family of malonic acid derivatives. It is widely used in the field of organic synthesis due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate is not fully understood. However, it is believed that it acts as a competitive inhibitor of farnesyltransferase, an enzyme that is involved in the prenylation of proteins. Prenylation is a post-translational modification that is essential for the proper functioning of many proteins. Inhibition of farnesyltransferase by Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate leads to the disruption of prenylation and subsequent inhibition of protein function.
Biochemical and Physiological Effects
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can easily undergo polymerization, which can affect the accuracy of experimental results. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the study of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate. One potential area of research is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Furthermore, the mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate needs to be further elucidated to better understand its biological effects.
Métodos De Síntesis
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate can be synthesized through a multistep reaction process. The first step involves the condensation of malonic acid with geraniol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with ethanol to obtain the final product, Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate.
Aplicaciones Científicas De Investigación
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor in the synthesis of natural products such as terpenoids and steroids. It has also been used as a building block in the synthesis of bioactive molecules with anticancer, antifungal, and antibacterial properties.
Propiedades
Número CAS |
19894-79-2 |
|---|---|
Nombre del producto |
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate |
Fórmula molecular |
C17H28O4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
diethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]propanedioate |
InChI |
InChI=1S/C17H28O4/c1-6-20-16(18)15(17(19)21-7-2)12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
Clave InChI |
CNARYHFSSZYVQJ-SDNWHVSQSA-N |
SMILES isomérico |
CCOC(=O)C(C/C=C(\C)/CCC=C(C)C)C(=O)OCC |
SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Otros números CAS |
19894-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




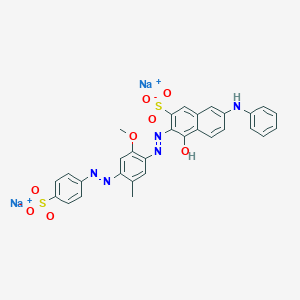
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
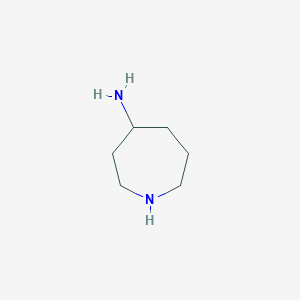

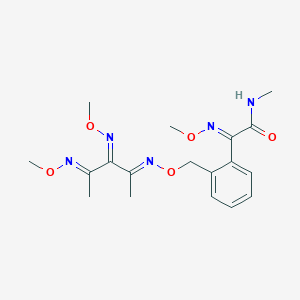
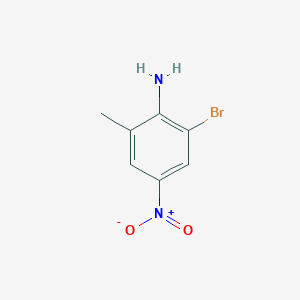
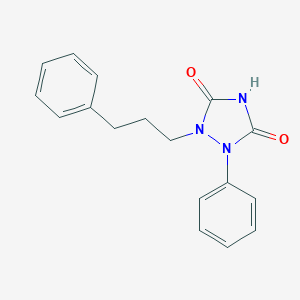

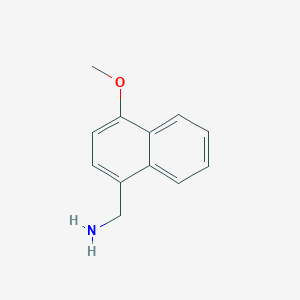
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
